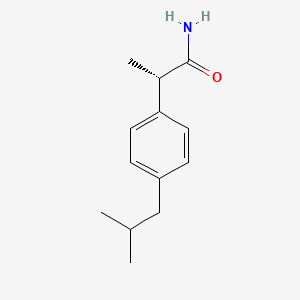

(S)-Ibuprofenamide

Description

Structure

3D Structure

Properties

CAS No. |

121839-86-9 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

(2S)-2-[4-(2-methylpropyl)phenyl]propanamide |

InChI |

InChI=1S/C13H19NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H2,14,15)/t10-/m0/s1 |

InChI Key |

REUQKCDCQVNKLW-JTQLQIEISA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S Ibuprofenamide and Its Chiral Analogues

Chiral Resolution Techniques for Ibuprofenamide (B119766) Racemates

Chromatographic Enantioseparation Methods (e.g., High-Performance Liquid Chromatography, Supercritical Fluid Chromatography)

Chromatographic methods are pivotal for achieving the enantioseparation of chiral compounds like ibuprofen (B1674241) and its derivatives, including (S)-Ibuprofenamide. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are commonly employed techniques that leverage chiral stationary phases (CSPs) to differentiate between enantiomers.

In HPLC, the enantioseparation of ibuprofen, a close analogue, has been successfully achieved using various chiral columns. For instance, an α-acid glycoprotein (B1211001) (AGP) column with a 100 mM phosphate (B84403) buffer (pH 7) as the mobile phase at a flow rate of 0.7 mL/min and UV detection at 225 nm demonstrated effective separation with a resolution greater than 1.50 and retention times under 9 minutes. Another study utilized an ovomucoid (OVM) chiral column, showing that a mobile phase consisting of 20 mM potassium dihydrogen phosphate (pH 3) and ethanol (B145695) at 25°C allowed for good resolution in less than 8 minutes. easychem.org Similarly, an amylose (B160209) tris(3-chloro-5-methylphenylcarbamate) stationary phase in HPLC with an acetonitrile-water (0.1% formic acid, v/v) mobile phase provided excellent enantiomeric resolutions for various NSAIDs, including (R,S)-ibuprofen. nih.gov

Supercritical Fluid Chromatography (SFC) offers advantages over conventional HPLC, such as reduced solvent consumption, faster separation times, and high productivity, making it an environmentally friendly alternative. ctdbase.orgfishersci.ca SFC systems, often employing CO₂ as the primary mobile phase with organic modifiers (e.g., methanol (B129727), isopropanol) and additives, have been successfully applied for the preparative purification of ibuprofen enantiomers. For example, an SFC method developed on a Chiralcel OX-H® column with a mobile phase of CO₂ and 0.2% MIPA in methanol allowed for the fractionation of (R)- and (S)-ibuprofen enantiomers, achieving high enantiomeric excesses of 95.1% for the (R)-enantiomer and 99.3% for the (S)-enantiomer. ctdbase.org The separation time in this method was notably reduced to within five minutes, demonstrating the efficiency of SFC for chiral purification. ctdbase.org

Table 1: Representative Chromatographic Enantioseparation Parameters for Ibuprofen Enantiomers

| Method | Chiral Stationary Phase | Mobile Phase Composition | Temperature | Resolution (Rs) | Retention Time | Enantiomeric Excess (ee) | Citation |

| HPLC | α-acid glycoprotein (AGP) | 100 mM phosphate buffer (pH 7) | N/A | >1.50 | <9 min | N/A | |

| HPLC | Ovomucoid (OVM) | 20 mM KH₂PO₄ (pH 3) + Ethanol | 25°C | Good | <8 min | N/A | easychem.org |

| HPLC | Amylose tris(3-chloro-5-methylphenylcarbamate) | Acetonitrile-Water (0.1% formic acid, 50:50 v/v) | 22°C | Excellent | N/A | N/A | nih.gov |

| SFC | Chiralcel OX-H® | CO₂ + 0.2% MIPA in Methanol | N/A | N/A | <5 min | (R) 95.1%, (S) 99.3% | ctdbase.org |

Biocatalytic Resolution Approaches (e.g., Enzymatic Kinetic Resolution)

Biocatalytic resolution, particularly enzymatic kinetic resolution (EKR), offers an enantioselective pathway for obtaining pure enantiomers of ibuprofen and its derivatives. Lipases are frequently utilized biocatalysts due to their ability to catalyze esterification and transesterification reactions in non-aqueous media, which is advantageous for substrates with limited aqueous solubility. nih.gov

The enzymatic resolution of racemic ibuprofen often involves enantioselective esterification or hydrolysis. Lipases from various fungal sources, such as Candida rugosa, Rhizomucor miehei, and Candida antarctica lipase (B570770) B (CALB, commercially known as Novozym® 435), have been extensively studied. nih.govnih.gov Candida rugosa lipase (CRL) typically exhibits high enantiospecificity for (S)-(+)-ibuprofen in esterification reactions with primary alcohols. Conversely, CALB (Novozym® 435) has been reported to selectively catalyze the esterification of the (R)-(-)-ibuprofen enantiomer, enabling the concentration of the pharmacologically active (S)-(+)-enantiomer. nih.gov

Dynamic kinetic resolution (DKR) approaches have also been developed to overcome the theoretical 50% yield limitation of classical EKR. For instance, the DKR of racemic ibuprofen methyl ester using Candida rugosa lipase suspended in an aqueous buffer (pH 9.8)/DMSO mixture yielded (S)-ibuprofen in over 90% yield with an enantiomeric excess (ee) of 94%. This process involved both enzymatic hydrolysis and in situ racemization of the remaining (R)-ibuprofen ester substrate.

Table 2: Key Biocatalysts and Their Enantioselectivity in Ibuprofen Resolution

| Enzyme Source | Reaction Type | Preferred Enantiomer | Typical Enantioselectivity (E) | Key Conditions | Conversion (%) | ee (%) | Citation |

| Candida rugosa lipase | Esterification | (S)-(+)-Ibuprofen | High | Organic solvents, primary alcohols | N/A | N/A | |

| Candida antarctica lipase B (Novozym® 435) | Esterification | (R)-(-)-Ibuprofen | Varies (e.g., 6.7) | Organic solvents, alcohols (e.g., glycerol) | 46 | 42 | nih.gov |

| Candida rugosa lipase (DKR) | Hydrolysis | (S)-(+)-Ibuprofen | N/A | pH 9.8 aqueous buffer/DMSO (4:1 v/v) | >90 | 94 | |

| Aspergillus niger lipase | Esterification | (S)-(+)-Ibuprofen | 15 (optimized) | 1-propanol in isooctane | N/A | N/A |

Synthesis of Novel this compound Derivatives and Structural Modifications

The modification of ibuprofen, particularly at its carboxylic acid group, is a common strategy to synthesize novel derivatives with altered physicochemical and biological properties. This compound and its analogues are examples of such modifications, typically involving the conversion of the carboxylic acid to an amide linkage.

A general approach for synthesizing ibuprofen amide derivatives involves converting 2-(4-isobutylphenyl)propionic acid (ibuprofen) into its corresponding acid chloride, 2-(4-isobutylphenyl)propionyl chloride, by reaction with thionyl chloride. This acid chloride intermediate is then reacted with various amines to yield the desired ibuprofen amides. This synthetic pathway is considered clean and high-yielding.

Strategies for Amide and Acyl Hydrazone Derivatives

Amide Derivatives: The synthesis of amide derivatives of ibuprofen, including this compound, typically proceeds via the formation of an acid chloride intermediate. Ibuprofen is treated with thionyl chloride to produce 2-(4-isobutylphenyl)propionyl chloride. This acyl chloride is then reacted with various amines to form amide bonds. Examples of amines used in the synthesis of ibuprofen amide analogues include 2-aminopyridine, picolylamine, and substituted thiadiazoles like 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) and 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. Coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (B1436442) (HOBt) or N,N-dicyclohexylcarbodiimide (DCC) are also employed for direct coupling reactions between ibuprofen and amines, or between ibuprofen-derived acids and amines.

Acyl Hydrazone Derivatives: Acyl hydrazone derivatives of ibuprofen are synthesized from ibuprofen hydrazide. Ibuprofen hydrazide, such as 2-(4-isobutylphenyl)acetohydrazide, can be prepared by reacting ibuprofen (or its methyl ester) with hydrazine (B178648) hydrate. Once the hydrazide is formed, it is reacted with various aldehydes or ketones to yield the corresponding acyl hydrazones. These reactions can be carried out using conventional heating or microwave irradiation in solvents like methanol or ethanol, sometimes with the addition of glacial acetic acid. This synthetic route allows for the creation of a diverse series of acyl hydrazone compounds based on the ibuprofen scaffold.

Phospho-glycerol Conjugate Synthesis

The development of novel ibuprofen derivatives includes conjugates designed to enhance specific properties. Phospho-glycerol-ibuprofen-amide (PGIA), also known as MDC-330, represents a unique structural modification of ibuprofen. This compound is described as a novel ibuprofen derivative, with its enhanced properties attributed, in part, to the chemical modification of the carboxylic group, which is known to mediate gastrointestinal toxicity in many NSAIDs.

The synthesis of such phospho-glycerol conjugates generally involves the covalent attachment of ibuprofen or its derivatives to polyalcohols like glycerol. While specific detailed synthetic pathways for the direct conversion of this compound into PGIA are not extensively detailed in the provided literature snippets, the enzymatic synthesis of more hydrophilic ibuprofen derivatives, such as ibuprofen-glycerol esters, has been reported using lipases like Rhizomucor miehei lipase. This suggests that enzymatic approaches could be explored for the formation of such complex conjugates, potentially involving multiple steps to incorporate the amide and phosphate-glycerol moieties. PGIA itself has been synthesized and evaluated, confirming its existence as a novel ibuprofen derivative.

Stereochemical Characterization and Enantiomeric Purity Assessment

Advanced Chromatographic Techniques for Enantiomeric Purity Determination

Chromatographic techniques are considered the gold standard for determining enantiomeric purity and separating pure enantiomers on both analytical and preparative scales fishersci.ie. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are particularly prominent in this field.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely employed method for the enantioseparation of chiral compounds, including ibuprofen (B1674241) and its derivatives. This technique relies on the use of a chiral stationary phase (CSP) that can differentiate between enantiomers based on their transient diastereomeric interactions nih.govuni-goettingen.de.

Key Developments and Optimization:

Chiral Stationary Phases (CSPs): Various CSPs have been developed and optimized for the enantioseparation of ibuprofen and related compounds.

Polysaccharide-based CSPs: Cellulose (B213188) and amylose (B160209) derivatives are widely used due to their versatility. For example, a Chiralcel OD column (25.0 × 0.46 cm) has been successfully used for the enantiomeric excess measurement of ibuprofen amide, employing a mobile phase of hexane-isopropanol (90:10) at a flow rate of 0.8 mL·min⁻¹ and detection at 220 nm nih.gov. Another example includes amylose tris(3-chloro-5-methylphenylcarbamate) as a stationary phase for the enantiomeric determination of S-ibuprofen, using acetonitrile-water (0.1% formic acid, v/v) at a 50:50 proportion as the mobile phase fishersci.fi. The Epitomize™ CSP-1C, which utilizes cellulose tris-(3,5-dimethylphenylcarbamate), has also demonstrated baseline separation of racemic ibuprofen wikidata.org.

Protein-based CSPs: α-acid glycoprotein (B1211001) (AGP) columns (e.g., 10 cm × 4.0 mm × 5 µm) have been effectively utilized for ibuprofen enantioseparation, with optimized conditions including a 100 mM phosphate (B84403) buffer (pH 7) as the mobile phase at a flow rate of 0.7 mL/min and UV detection at 225 nm, achieving a resolution greater than 1.50. Ovomucoid chiral stationary phases are also suitable for HPLC separation of various active pharmaceutical ingredients, including ibuprofen enantiomers.

Cyclodextrin-based CSPs: Permethyl-β-cyclodextrin chiral columns have been used under reversed-phase conditions for the enantioseparation of ibuprofen, allowing for accurate determination of enantiomeric purity even with strongly overlapped profiles when combined with multivariate chemometric techniques.

Mobile Phase Optimization: The composition of the mobile phase is crucial for achieving optimal separation. Parameters such as the proportion of organic modifier, percentage of acid additives, and pH significantly influence resolution fishersci.fi. For ibuprofen amide, a hexane-isopropanol (90:10) mobile phase was effective nih.gov. For ibuprofen, a mixture of potassium dihydrogen phosphate (20 mM, pH=3) and ethanol (B145695), or acetonitrile-water with 0.1% formic acid, has been optimized fishersci.fi.

Temperature and Flow Rate: Column temperature and flow rate are critical parameters that are optimized to enhance resolution and reduce analysis time nih.govfishersci.fi.

Diastereomer Formation: An alternative approach involves reacting the enantiomers with a chiral derivatizing reagent to form diastereomers, which can then be separated on an achiral stationary phase. For instance, an efficient HPLC method for ibuprofen's enantiomeric purity involved forming diastereomers like N-(S)-(alpha-methylbenzyl)-alpha-methyl-4-(alpha-methylpropyl)benzeneacetic amide, separated on a Micropak Si-5 column with petroleum ether and ethyl ether (1:1) as the eluent.

Detailed Research Findings (HPLC):

| CSP Type | Column (L × ID, Particle Size) | Mobile Phase Conditions | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) | Retention Times (min) | Resolution (Rs) | Enantiomer Elution Order | Reference |

| Chiralcel OD | 25.0 × 0.46 cm | Hexane-Isopropanol (90:10) | 0.8 | 25 | 220 | 9.58, 10.45 | N/A | N/A | nih.gov |

| Chiralcel OJ-H | 25.0 × 0.46 cm | Hexane-Isopropanol (95:5) | 0.6 | 25 | 220 | 9.18 (R), 9.87 (S) | N/A | R then S | nih.gov |

| α-acid glycoprotein (AGP) | 10 cm × 4.0 mm × 5 µm | 100 mM Phosphate Buffer (pH 7) | 0.7 | N/A | 225 | < 9 | > 1.50 | N/A | |

| Amylose tris(3-chloro-5-methylphenylcarbamate) | N/A | Acetonitrile-Water (0.1% Formic Acid, 50:50 v/v) | 0.6 | 22 | UV | N/A | Excellent | N/A | fishersci.fi |

| Epitomize™ CSP-1C | 5 µm | N/A (racemic ibuprofen) | 1.0 | N/A | N/A | 10.3 (R), 11.9 (S) | 1.22 | R then S | wikidata.org |

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and environmentally friendly technique for chiral separations, offering advantages such as increased flow rates and reduced solvent consumption compared to traditional liquid chromatography nih.gov. SFC is particularly well-suited for the rapid purification of drug enantiomers.

Applications and Findings:

Enantioseparation of Ibuprofen: SFC methods have been successfully developed for the separation of ibuprofen enantiomers. An analytical SFC method utilized a Chiralcel OX-H® column with a mobile phase composed of CO2 and 0.2% MIPA (modifier) in methanol (B129727).

Preparative Scale Purification: The analytical SFC methods can be scaled up to preparative SFC to fractionate (R)- and (S)-enantiomers of racemic ibuprofen. This has resulted in the successful purification of each enantiomer with high enantiomeric excess (e.g., 95.1% ee for (R)-ibuprofen and 99.3% ee for (S)-ibuprofen).

Efficiency: SFC offers significantly increased flow rates, making it more efficient than preparative liquid chromatography (prep-LC) for chiral purification. This streamlined method development strategy contributes to reduced total solvent usage and purification time.

Spectroscopic Methods for Stereochemical Analysis (e.g., NMR, CD Spectroscopy for Chiral Compounds)

Beyond chromatographic techniques, spectroscopic methods provide powerful tools for the stereochemical analysis and characterization of chiral compounds, offering insights into their absolute configuration and conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Structure Elucidation: NMR spectroscopy, including ¹H-NMR and ¹³C-NMR, is routinely used for the identification and structural characterization of compounds such as ibuprofen and its amide derivatives nih.gov.

Solid-State NMR (SS NMR): Advanced one- and two-dimensional solid-state NMR techniques, often employing very fast magic angle spinning (MAS), are valuable for characterizing pharmaceutical cocrystals, including those formed by racemic and enantiomeric (S)-ibuprofen. These techniques can reveal distinctions in molecular packing and specific hydrogen bonding patterns, providing detailed insights into the solid-state structure.

Residual Dipolar Couplings (RDCs): An NMR-based method utilizing an orientation medium, such as the chiral polypeptide liquid crystal poly-gamma-benzyl-L-glutamate (PBLG) dissolved in CDCl₃, allows for the measurement of ¹H-¹H, ¹H-¹³C, and ¹³C-¹³C residual dipolar couplings (RDCs) of (R)- and (S)-ibuprofen. By comparing calculated RDCs from lowest energy conformers with experimentally measured RDCs, the stereochemistry of each enantiomer can be predicted with excellent agreement. This method is generally useful for small molecular weight molecules with one or two chiral centers that are soluble in low viscosity organic solvents.

Quantitative Analysis: A significant advantage of NMR spectroscopy is its intrinsic quantitative nature, which means it does not require calibration or the synthesis of reference compounds for the analysis of stereoisomers, unlike chiral HPLC which often necessitates calibration against pure synthesized references.

Circular Dichroism (CD) Spectroscopy:

Principle: Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This phenomenon is observable at specific absorption wavelengths and arises from the asymmetric three-dimensional structures of chiral compounds.

Chiral Analysis and Selectivity: CD detectors are highly accurate and selective for chiral analysis, particularly for compounds possessing chromophores in proximity to the chiral center. They can simultaneously measure both CD and UV signals, enabling spectral scanning to optimize the wavelength of interest for chiral compounds.

Differentiation: CD spectroscopy can effectively differentiate between two enantiomers and distinguish them from achiral impurities. For example, in the analysis of racemic ibuprofen and caffeine (B1668208), the CD chromatogram only detected ibuprofen, as caffeine is achiral, while the UV chromatogram detected both.

Vibrational Circular Dichroism (VCD): VCD spectroscopy is a powerful technique for determining the three-dimensional structure and absolute stereochemical configuration of chiral molecules in solution. Unlike electronic CD, VCD does not require the presence of a dedicated chromophore, as all chemical bonds serve as probes, making it highly sensitive to conformational changes and intermolecular interactions. VCD can be used to determine the absolute configuration and conformations of molecules or aggregates.

Methodologies for Chiral Recognition

Chiral recognition is the fundamental principle underpinning the separation of enantiomers in chromatographic and spectroscopic techniques. It involves the selective interaction between a chiral analyte and a chiral selector.

Key Methodologies and Mechanisms:

Three-Point Interaction Model: The mechanism of enantiomeric resolution using chiral stationary phases (CSPs) is generally attributed to the "three-point" interaction model, also known as the Dalgliesh model fishersci.ie. According to this model, for chiral recognition and subsequent enantiomeric resolution to occur on a CSP, one of the enantiomers of the analyte must engage in at least three simultaneous interactions with complementary sites on the chiral selector fishersci.ie.

Types of Interactions: The interactions involved in analyte-selector recognition vary depending on the nature of the CSP and can include:

Hydrogen Bonding: Crucial for chiral recognition, particularly with selectors like cyclodextrins and certain synthetic chiral molecules fishersci.ie.

Dipole-Dipole Interactions: Contribute significantly to the chiral recognition process fishersci.ie.

π-π Interactions: Often observed between aromatic rings of the analyte and the chiral selector fishersci.ie.

Electrostatic Interactions: Important when charged species are involved fishersci.ie.

Hydrophobic Interactions: Play a role, especially in systems involving non-polar regions fishersci.ie.

Inclusion Complex Formation: Common with cyclodextrin-based selectors, where the analyte forms a complex within the cyclodextrin (B1172386) cavity.

Role of Mobile Phase: The mobile phase components (bulk solvents, modifiers, buffer salts, additives) are not merely passive carriers; they significantly influence the conformational flexibility and degree of ionization of both the chiral selector and the analyte molecules, thereby impacting the chiral recognition mechanism fishersci.ie.

Diastereomeric Complex Formation: The efficacy of enantioseparation is directly related to the energy difference in the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector uni-goettingen.de. A larger energy disparity between these complexes leads to superior enantioseparation and a higher degree of purity for the separated compounds uni-goettingen.de.

Molecular Modeling and Docking Simulations: Computational approaches like molecular docking simulations are increasingly used to elucidate chiral recognition mechanisms. These simulations can evaluate binding affinities between enantiomers (ligands) and chiral selectors (receptors), providing insights into the underlying mechanisms governing chiral discrimination and identifying specific interaction sites uni-goettingen.de. These computational findings often show good agreement with experimental outcomes, aiding in the design and optimization of chiral separation protocols uni-goettingen.de.

Molecular and Cellular Mechanistic Investigations of S Ibuprofenamide

Identification of Molecular Targets and Binding Interactions

(S)-Ibuprofenamide, a derivative of the common non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), has been the subject of various studies to elucidate its interactions with molecular targets within the body. These investigations are crucial for understanding its pharmacological effects and potential therapeutic applications.

Research has primarily focused on two key enzymes: Cyclooxygenase (COX) and Fatty Acid Amide Hydrolase (FAAH).

Cyclooxygenase (COX):

Ibuprofen itself is a well-known non-selective inhibitor of both COX-1 and COX-2 enzymes. clinpgx.orgnews-medical.net These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. clinpgx.orgnews-medical.net The (S)-enantiomer of ibuprofen is considered the more pharmacologically active form, demonstrating a higher affinity for both COX isoforms compared to the (R)-isomer. clinpgx.orgnih.gov Crystal structure analysis of ibuprofen bound to COX-2 has revealed that only the (S)-isomer binds, indicating its higher affinity. nih.govnih.gov

The binding of (S)-ibuprofen to the COX active site involves specific interactions. A key interaction is the formation of a salt bridge between the carboxylate group of ibuprofen and the guanidinium (B1211019) group of Arginine-120 (Arg-120) at the entrance of the cyclooxygenase channel. nih.gov Additionally, a hydrogen bond is formed with Tyrosine-355 (Tyr-355). nih.gov The remainder of the interactions are primarily hydrophobic, occurring between the benzyl (B1604629) and isobutyl groups of ibuprofen and residues near the apex of the cyclooxygenase channel. nih.govresearchgate.net Mutational analyses have confirmed the critical role of Arg-120 and Tyr-355 in the binding and inhibitory activity of ibuprofen on COX-2. nih.govnih.gov

While ibuprofen acts as a competitive inhibitor of arachidonic acid (AA) oxygenation, a more complex mechanism has been proposed for its interaction with endocannabinoid substrates. nih.gov It has been suggested that the binding of ibuprofen to one monomer of the COX-2 enzyme can allosterically inhibit the oxygenation of endocannabinoids in the partner monomer, acting in a non-competitive manner for this substrate. nih.gov

Studies on ibuprofen amide analogues have shown varied effects on COX enzymes. For instance, one study found that at a concentration of 10 µM, a novel amide analogue, Ibu-AM68, did not inhibit the cyclooxygenation of arachidonic acid by either ovine COX-1 or human recombinant COX-2. nih.govnih.gov However, it significantly reduced the ability of COX-2 to catalyze the cyclooxygenation of the endocannabinoid 2-arachidonoylglycerol, suggesting it acts as a substrate-selective COX inhibitor. nih.govnih.govresearchgate.net

Fatty Acid Amide Hydrolase (FAAH):

FAAH is an enzyme responsible for the degradation of endocannabinoids, such as anandamide (B1667382). clinpgx.org Inhibition of FAAH can lead to increased levels of these endogenous signaling molecules, which have analgesic and anti-inflammatory properties. Ibuprofen and its amide derivatives have been investigated as potential FAAH inhibitors. clinpgx.orgnih.gov

Novel amide analogues of ibuprofen have been synthesized and tested for their FAAH inhibitory activity. nih.govnih.govresearchgate.net One such compound, N-(3-Bromopyridin-2-yl)-2-(4-isobutylphenyl)propanamide (Ibu-AM68), was found to inhibit the hydrolysis of anandamide in rat brain homogenates with a Ki value of 0.26 µM. nih.govnih.gov Molecular docking studies of this compound with rat FAAH (PDB ID: 3QK5) indicated that the isobutyl moiety points towards the catalytic triad (B1167595) of the enzyme, while the pyridine (B92270) moiety enters the membrane access channel. nih.gov

The development of dual-action FAAH-COX inhibitors is an area of interest, as it is hypothesized that such compounds could offer therapeutic benefits with a reduced risk of gastrointestinal side effects associated with traditional NSAIDs. nih.govnih.govresearchgate.net

Interactive Data Table: Inhibitory Activity of this compound and its Analogs

Below is an interactive table summarizing the inhibitory activities of this compound and its analogs on key enzyme targets. You can sort the data by clicking on the column headers.

| Compound | Target Enzyme | Substrate | Inhibition Metric (IC50/Ki) | Potency | Reference |

| (S)-Ibuprofen | COX-1 | Arachidonic Acid | ~29 µM (IC50) | Moderate | nih.gov |

| (S)-Ibuprofen | COX-2 | Arachidonic Acid | Weak inhibitor | Low | nih.gov |

| (S)-Ibuprofen | COX-2 | Anandamide | ~6 µM (IC50) | Moderate | nih.gov |

| (S)-Ibuprofen | FAAH | Anandamide | 134 µM (IC50) | Low | nih.gov |

| Ibu-AM68 | FAAH | Anandamide | 0.26 µM (Ki) | High | nih.govnih.gov |

| Ibu-AM68 | COX-1 | Arachidonic Acid | >10 µM (No inhibition) | None | nih.govnih.gov |

| Ibu-AM68 | COX-2 | Arachidonic Acid | >10 µM (No inhibition) | None | nih.govnih.gov |

| Ibu-AM68 | COX-2 | 2-Arachidonoylglycerol | Significant reduction | - | nih.govnih.gov |

| Compound 2 | FAAH | Anandamide | 0.52 µM (IC50) | High | nih.gov |

| Compound 9 | FAAH | Anandamide | 3.6 µM (IC50) | High | nih.gov |

Protein-ligand interactions are fundamental to many biological processes, including enzyme catalysis and cell signaling. longdom.org These interactions are characterized by various forces, including hydrogen bonding, van der Waals forces, and ionic interactions. longdom.org The binding of a ligand to a protein can induce conformational changes in the protein, affecting its activity. nih.gov

In the context of this compound, its interactions extend beyond COX and FAAH. For instance, ibuprofen has been shown to interact with the peptide transporter hPEPT1 (SLC15A1) as a non-competitive inhibitor. nih.gov This interaction could potentially lead to drug-drug interactions with other substrates of this transporter. nih.gov

The binding of ligands to proteins is a dynamic process. The "induced fit" model suggests that the binding of a ligand can cause a conformational change in the protein to create a more complementary binding site. nih.gov This is evident in the interaction of some ligands with a flexible macrocyclic barbiturate (B1230296) receptor, where the formation of strong hydrogen bonds induces a restructuring of the receptor. nih.gov

Molecular docking studies are a valuable tool for predicting and analyzing protein-ligand interactions. researchgate.net These computational methods can provide insights into the binding modes and affinities of ligands to their target proteins, guiding the design of new and more effective therapeutic agents. researchgate.net

Elucidation of Enzyme Inhibition Mechanisms and Kinetics (e.g., Competitive, Non-Competitive, Uncompetitive, Ping-Pong Kinetics)

The mechanism by which a compound inhibits an enzyme is a critical aspect of its pharmacological profile. Enzyme inhibition can be broadly classified as competitive, non-competitive, or uncompetitive.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. youtube.com This type of inhibition can be overcome by increasing the substrate concentration. youtube.com It results in an increase in the apparent Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax). youtube.com

Non-Competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, a site other than the active site. nih.gov This binding event causes a conformational change in the enzyme that reduces its catalytic activity. youtube.com In non-competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov It leads to a decrease in Vmax without affecting Km. nih.gov

Mixed Inhibition: A type of inhibition where the inhibitor can bind to both the enzyme and the enzyme-substrate complex, but with different affinities. This results in changes to both Vmax and Km.

Ibuprofen is classically considered a competitive inhibitor of COX with respect to its substrate, arachidonic acid. nih.gov It binds rapidly and reversibly to the active site. nih.gov

However, the inhibition mechanism can be more complex and substrate-dependent. As mentioned earlier, ibuprofen has been proposed to act as a non-competitive, allosteric inhibitor of COX-2 when the substrate is an endocannabinoid. nih.gov

Studies on ibuprofen amide analogues have revealed different inhibition kinetics. For example, the ibuprofen analogue Ibu-AM68 was found to be a reversible, mixed-type inhibitor of FAAH, with a Ki value of 0.26 µM and an α value of 4.9. nih.govnih.govresearchgate.net

Furthermore, ibuprofen has been identified as a non-competitive inhibitor of the peptide transporter hPEPT1. nih.gov

Interactive Data Table: Enzyme Inhibition Kinetics of this compound and Related Compounds

This interactive table provides a summary of the enzyme inhibition kinetics for this compound and its derivatives. Use the sort function in the column headers to organize the data.

| Compound | Target | Inhibition Mechanism | Effect on Vmax | Effect on Km | Reference |

| (S)-Ibuprofen | COX (vs. Arachidonic Acid) | Competitive | No change | Increase | nih.govyoutube.com |

| (S)-Ibuprofen | COX-2 (vs. Endocannabinoid) | Non-competitive, allosteric | Decrease | No change | nih.gov |

| Ibu-AM68 | FAAH | Reversible, mixed-type | Decrease | Change | nih.govnih.gov |

| (S)-Ibuprofen | hPEPT1 | Non-competitive | Decrease | No change | nih.gov |

Cellular Pathway Modulation Studies (e.g., Proteasome Pathway Regulation, Cell Cycle Component Alteration)

Beyond direct enzyme inhibition, this compound and related compounds can influence cellular functions by modulating complex signaling pathways.

Proteasome Pathway Regulation:

The proteasome is a large protein complex responsible for the degradation of a majority of intracellular proteins, playing a crucial role in processes like cell cycle regulation and signal transduction. nih.govfrontiersin.org The ubiquitin-proteasome pathway is the primary route for targeted protein degradation. semanticscholar.orgmdpi.com

While direct evidence for this compound modulating the proteasome pathway is limited in the provided search results, the proteasome is a known target for therapeutic intervention in various diseases. nih.gov Regulation of proteasome activity can occur through changes in its complex composition, post-translational modifications, and altered transcription of its subunits. frontiersin.org There are also ubiquitin-independent degradation pathways involving the 20S proteasome core. semanticscholar.orgmdpi.com

Cell Cycle Component Alteration:

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen, have been shown to affect cell cycle progression. researchgate.netnih.gov

Studies have demonstrated that ibuprofen can induce cell cycle arrest in various cell types. In a murine microglial cell line, ibuprofen caused an S phase arrest. nih.gov In human glioma cells, ibuprofen has also been reported to affect cell proliferation via cell cycle arrest. researchgate.net The antiproliferative effects of NSAIDs in pancreatic tumor cells have been attributed primarily to the inhibition of cell cycle progression rather than the direct induction of apoptosis. nih.gov

The retinoblastoma protein (Rb) is a key tumor suppressor that regulates the G1 phase of the cell cycle. mdpi.com Some compounds can inhibit the phosphorylation of Rb, leading to cell cycle arrest. mdpi.com Additionally, the cyclin B1/CdK1 complex is crucial for the G2/M phase transition, and its downregulation can also lead to cell cycle arrest. mdpi.com

Investigations into Membrane Permeation Mechanisms in Cellular Models

The ability of a drug to permeate cellular membranes is a critical determinant of its bioavailability and efficacy. Molecular dynamics simulations have been used to study the interaction of ibuprofen with lipid bilayer membranes. nih.gov These studies have shown that ibuprofen can influence the physical properties of the membrane, leading to a decrease in the packing and intermolecular interactions in the hydrocarbon chain region of the lipids. nih.gov This disruption of the membrane structure can result in an increased permeability of the bilayer to water and other small molecules. nih.gov

Experimental studies have compared the permeation of ibuprofen across various membranes, including human skin, porcine skin, a Parallel Artificial Membrane Permeation Assay (PAMPA) model, and silicone membranes. nih.govresearchgate.netucl.ac.uk These studies have generally found that porcine skin, the PAMPA model, and silicone membranes are more permeable to ibuprofen than human skin. nih.govresearchgate.net The PAMPA model, which uses a synthetic membrane composed of free fatty acids, cholesterol, and a ceramide analogue, has shown promise in discriminating between different formulations of ibuprofen. nih.govresearchgate.net

The cumulative amount of ibuprofen permeated at 6 hours was found to be comparable for the PAMPA model and silicone membranes. nih.gov In contrast, permeation through human and porcine skin was measured over a 48-hour period, with porcine skin showing higher permeability. nih.gov

Interactive Data Table: Ibuprofen Permeation Across Different Membranes

The following interactive table summarizes the permeation of ibuprofen across various membrane models. Click on the column headers to sort the data.

| Membrane Model | Permeation Time (hours) | Cumulative Amount Permeated (µg/cm²) | Relative Permeability | Reference |

| Human Skin | 48 | 11 - 38 | Low | nih.govresearchgate.net |

| Porcine Skin | 48 | 59 - 81 | Moderate | nih.govresearchgate.net |

| PAMPA Model | 6 | 91 - 136 | High | nih.gov |

| Silicone Membrane | 6 | 91 - 136 | High | nih.gov |

Pharmacodynamic Research in in Vitro and Preclinical Model Systems

In Vitro Cellular Model System Responses (e.g., Cell Line Studies, Primary Cell Cultures)

Biotransformation and Metabolic Fate Studies in Non-Human Organisms (e.g., Microbial Biotransformation, Chiral Inversion Pathways)

Biotransformation studies in non-human organisms, particularly microbial systems, have provided insights into the metabolic fate of ibuprofenamide (B119766) and related compounds. Notably, the bacterium Rhodococcus sp. strain AJ270 has been observed to transform ibuprofen (B1674241) amide, along with other 2-phenylpropionamides, into S-(+)-ibuprofen nih.gov. This biotransformation occurred with a high enantiomeric excess, ranging from 90% to 94% nih.gov. The enzymes primarily involved in this reaction were identified as amidases nih.gov.

This finding is significant as it demonstrates a microbial pathway for the conversion of ibuprofen amide to the therapeutically active S-(+)-ibuprofen. The phenomenon of chiral inversion is well-documented for profens (a class of 2-arylpropionic acids that includes ibuprofen), where one enantiomer can be converted to its antipode researchgate.netresearchgate.net. For instance, (R)-ibuprofen can undergo inversion to the (S)-enantiomer through microbial activity researchgate.netresearchgate.net. The mechanism of chiral inversion for 2-arylpropionic acids is believed to involve enzyme-mediated deprotonation at the stereogenic center, leading to an intermediate with a C=C double bond, followed by epimerization and hydrolysis researchgate.net. While this general mechanism applies to the acid form, the observation of ibuprofen amide conversion to S-(+)-ibuprofen by Rhodococcus sp. highlights a specific microbial biotransformation pathway for the amide derivative.

Table 1: Microbial Biotransformation of Ibuprofen Amide

| Organism | Substrate | Product | Enantiomeric Excess (ee) | Key Enzymes | Reference |

| Rhodococcus sp. AJ270 | Ibuprofen Amide | S-(+)-Ibuprofen | 90–94% | Amidases | nih.gov |

Tissue Distribution and Localization Studies in Animal Models (excluding efficacy/safety outcomes)

Tissue distribution and localization studies in animal models are crucial for understanding how a compound is distributed throughout an organism's tissues and organs. Such studies typically involve administering the compound to an animal model and then analyzing various tissues at different time points to determine the compound's concentration and presence. For (S)-Ibuprofenamide, specific research findings detailing its tissue distribution and localization in animal models, independent of efficacy or safety outcomes, were not identified in the current literature search.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely utilized method in this domain, offering a balance between computational cost and accuracy for systems of moderate size. These calculations typically involve the selection of appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p), 6-311G+(d,p)) to describe the electron density and atomic orbitals fishersci.fioup.comresearchgate.net.

Conformational analysis aims to identify the various stable three-dimensional arrangements (conformers) of a molecule, while molecular geometry optimization seeks to determine the lowest energy structure (global minimum) or local minima on the potential energy surface github.ioscbt.com. For flexible molecules like (S)-Ibuprofenamide, which possesses several rotatable bonds, understanding its conformational landscape is crucial as different conformers can exhibit distinct properties and biological activities libretexts.orgmassbank.eu.

Computational methods for conformational analysis often involve systematic or random sampling of torsional angles, followed by geometry optimization of the generated conformations massbank.eunih.gov. This process ensures that the molecular structure is relaxed into a stable state where all forces on the atoms are minimal scbt.com. DFT calculations, for instance, can be used to optimize the molecular structure in the gas phase, providing insights into the preferred spatial arrangement of atoms researchgate.net. The optimized geometries serve as fundamental inputs for further electronic structure and reactivity predictions.

The electronic structure of this compound dictates its chemical reactivity and interaction potential. Quantum chemical calculations enable the analysis of key electronic properties, including frontier molecular orbitals (FMOs), such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into a molecule's electron-donating and electron-accepting capabilities, respectively, thereby predicting its potential sites for nucleophilic and electrophilic attack fishersci.fioup.com.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution across the molecule, highlighting regions of high electron density (potential nucleophilic sites) and low electron density (potential electrophilic sites) fishersci.fioup.com. Natural Population Analysis (NPA) or Natural Bond Orbital (NBO) analysis can also be employed to quantify atomic charges and analyze intermolecular interactions, such as hydrogen bonding, which are critical for understanding binding behavior oup.com. These analyses are instrumental in predicting how this compound might interact with other chemical species or biological macromolecules.

Thermochemical properties, such as bond dissociation enthalpies (BDE), ionization energies (IE), electron affinities (EA), and proton affinities (PA), are vital for characterizing the stability and reactivity of a compound oup.com. For this compound, these calculations can provide valuable data on its energetic profile and potential reaction pathways. For instance, in the context of antioxidant activity, lower BDE values for certain bonds or higher EA values can indicate a greater propensity for radical scavenging oup.com.

While specific data for this compound might be limited, studies on related compounds like ibuprofen (B1674241) and its derivatives demonstrate the application of quantum chemical methods (e.g., G4 calculations) to determine enthalpies of formation in the gaseous state and other thermodynamic properties. Such calculations contribute to a comprehensive understanding of the compound's intrinsic stability and its behavior under various conditions.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein or enzyme. These methods are particularly relevant for understanding the potential biological activity of this compound by simulating its interaction with target proteins.

Molecular docking algorithms explore various possible binding poses of a ligand within the active site of a target protein and score these poses based on their predicted binding affinity. For this compound, this can involve identifying specific amino acid residues in the target protein (e.g., cyclooxygenase enzymes, given its parent drug's mechanism) that form key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions researchgate.net.

The energetics of ligand-target binding are often quantified by calculating the binding free energy (ΔG), which represents the stability of the ligand-protein complex. More negative binding free energy values indicate more favorable and stable binding interactions. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to refine these energy calculations, providing a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions. These predictions are crucial for understanding the molecular basis of this compound's potential pharmacological effects.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity. Theoretical SAR analysis, often integrated with molecular modeling and quantum chemical calculations, helps in identifying the structural features of this compound that are critical for its activity and how modifications to these features might impact its potency or selectivity fishersci.firesearchgate.net.

By analyzing the physicochemical properties (e.g., electronic, steric, hydrophobic) of this compound and its potential derivatives, computational models can predict the biological activity of new compounds without the need for extensive experimental synthesis and testing. This theoretical analysis can guide the rational design of novel compounds with improved therapeutic profiles. For instance, molecular docking results, coupled with electronic structure analyses, can reveal how specific functional groups or conformational preferences of this compound contribute to its binding affinity and, consequently, its biological effect.

Molecular Dynamics Simulations for Interaction Analysis

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time, providing insights into the structural, dynamical, and thermodynamical properties of molecular systems researchgate.netnih.gov. In the context of drug discovery and biomolecular interactions, MD simulations are invaluable for deciphering functional mechanisms of proteins and other biomolecules, uncovering the structural basis for disease, and designing and optimizing small molecules nih.gov. They allow for the exploration of ligand-receptor interactions, including binding energetics and kinetics, by simulating the system in atomic detail within an aqueous environment nih.govmdpi.com.

For a comprehensive understanding of molecular interactions, MD simulations typically involve calculating the forces exerted on each atom by all other atoms and then using Newton's laws of motion to predict their spatial positions as a function of time researchgate.netnih.gov. This process steps through time, repeatedly updating atomic positions and velocities, and can reveal dynamic behaviors such as ligand binding, conformational changes, and protein folding nih.gov.

Emerging Research Directions and Future Perspectives in S Ibuprofenamide Research

Development of Novel Analytical Platforms and High-Throughput Screening Methods

The accurate identification, quantification, and enantiomeric separation of chiral compounds like (S)-Ibuprofenamide are critical for both research and potential therapeutic development. High-throughput screening (HTS) has become a cornerstone in drug discovery, enabling the rapid assessment of large libraries of compounds against specific biological targets. HTS systems leverage automation, robotics, and miniaturized assays, allowing for the analysis of thousands to millions of samples daily, significantly accelerating the identification of lead compounds. mdpi.comjapsonline.combmglabtech.comnih.gov

Current analytical methodologies for ibuprofen (B1674241) and its derivatives frequently employ chiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) for enantiomeric separation. These methods are crucial for distinguishing this compound from its (R)-enantiomer, given their potentially different biological activities. For instance, chiral HPLC has been specifically utilized for the analysis of ibuprofen amide. nih.gov The continuous evolution of HTS aims for enhanced content and quality, moving towards more physiologically relevant assays and flexible screening approaches. nih.gov Future research in this area for this compound will likely focus on developing more sensitive, selective, and rapid analytical platforms, potentially integrating advanced detection systems like fluorescence, luminescence, and nuclear magnetic resonance (NMR) with miniaturized formats to facilitate high-throughput analysis of its unique interactions and properties. mdpi.comjapsonline.com

Integration of Advanced Synthetic Technologies (e.g., Flow Chemistry, Artificial Intelligence in Synthesis)

Advanced synthetic technologies are poised to revolutionize the production of complex molecules, including chiral compounds like this compound. Flow chemistry, characterized by continuous processing in microreactors, offers significant advantages over traditional batch synthesis, such as improved reproducibility, enhanced selectivity, better control over reaction parameters, and increased safety when handling hazardous reagents. nih.govchemistryviews.org Continuous-flow synthesis has already been successfully applied to the production of ibuprofen, demonstrating high yields and efficiency. chemistryviews.orgbasetwo.aigoogle.com This approach can be particularly beneficial for the enantioselective synthesis of this compound, allowing for precise control over reaction conditions to maximize enantiomeric purity.

Unexplored Biological and Mechanistic Research Avenues

Beyond its structural relation to ibuprofen, this compound and its derivatives are emerging as compounds with distinct and unexplored biological activities, suggesting new mechanistic research avenues.

One significant area of investigation involves novel ibuprofen amide derivatives exhibiting potent anti-cancer properties. For example, phospho-glycerol-ibuprofen-amide (PGIA), an ibuprofen derivative, has demonstrated strong efficacy against glioblastoma (GBM) in preclinical models. Mechanistically, PGIA was found to reduce cyclin D1 levels in a time- and concentration-dependent manner in GBM cells and xenografts. This effect is mediated by PGIA inducing cyclin D1 degradation via the proteasome pathway and dephosphorylating GSK3β, which is essential for cyclin D1 turnover. escholarship.orgnih.govresearchgate.net

Ibuprofen amide also plays a role as an intermediate in the microbial biotransformation of ibuprofen. Studies have shown that microorganisms like Nocardia corallina B-276 can hydrolyze ibuprofen nitrile to ibuprofen amide and subsequently to ibuprofen. This process involves nitrile hydratase and amidase enzymes. While these enzymatic reactions may not always be enantioselective, Nocardia corallina B-276 has been observed to catalyze a deracemization process of ibuprofen, leading to the isolation of (R)-ibuprofen with high enantiomeric excess. nih.govmdpi.comresearchgate.net This highlights complex stereoinversion mechanisms that could be further explored for this compound.

Furthermore, ibuprofen amide dimers have shown anti-neuroinflammatory activity by inhibiting the expression of inducible nitric oxide synthase (iNOS) and the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in microglial cells. ncats.io Ibuprofenamide (B119766) has also been identified as a Fatty Acid Amide Hydrolase (FAAH) inhibitor, suggesting potential roles in modulating endocannabinoid signaling. japsonline.com These findings underscore the potential for this compound to be investigated for a range of therapeutic applications beyond the traditional scope of NSAIDs, focusing on its specific interactions with novel biological targets and pathways.

Table 1: Biological Activities of Ibuprofen Amide Derivatives

| Compound / Derivative | Biological Activity | Key Mechanism / Target | Relevant Study |

| Phospho-glycerol-ibuprofen-amide (PGIA) | Anti-glioblastoma | Reduces cyclin D1 levels via proteasome pathway; dephosphorylates GSK3β | escholarship.orgnih.govresearchgate.net |

| Ibuprofen amide (as intermediate) | Biotransformation of ibuprofen | Hydrolysis by nitrile hydratase and amidase; involved in deracemization | nih.govmdpi.comresearchgate.net |

| Ibuprofen amide dimers | Anti-neuroinflammatory | Inhibits iNOS expression; inhibits p38 MAPK phosphorylation | ncats.io |

| Ibuprofenamide | FAAH inhibitor | Modulates endocannabinoid signaling (implied) | japsonline.com |

Interdisciplinary Approaches in Chiral Compound Research

The study of chiral compounds like this compound inherently benefits from interdisciplinary approaches, combining expertise from chemistry, biology, computational science, and materials science.

Computational chemistry plays a crucial role in understanding the behavior and interactions of chiral molecules. Molecular docking studies have been employed to investigate the binding affinity and selectivity of ibuprofen amide derivatives for targets like COX-2, guiding the design of new inhibitors. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations, alongside experimental studies, have been used to evaluate the antioxidant activity of metal complexes containing ibuprofen amide-phenanthroline ligands, providing insights into their electronic structure and reactivity. rsc.org Furthermore, computational molecular dynamics (MD) simulations have been utilized to rationalize the interactions of (S)-ibuprofen with novel materials, such as polyurea biodendrimers, at a molecular level, indicating the importance of hydrogen bonding, electrostatic, and hydrophobic interactions. bocsci.com

Biocatalysis represents another powerful interdisciplinary approach for chiral compound research. Enzymes, such as lipases, have been successfully employed in the dynamic kinetic resolution of racemic ibuprofen, leading to the facile conversion to (S)-ibuprofen with high enantiomeric excess. researchgate.net The use of microorganisms like Nocardia corallina B-276 for the biotransformation and deracemization of ibuprofen, involving ibuprofen amide as an intermediate, exemplifies the integration of microbiology and organic chemistry to achieve stereoselective conversions. nih.govmdpi.comresearchgate.net These enzymatic and microbial approaches offer environmentally friendly and highly selective routes for the synthesis and modification of chiral compounds.

The development of novel drug delivery systems for chiral compounds also necessitates interdisciplinary collaboration. For instance, formulating phospho-glycerol-ibuprofen-amide (PGIA) in polymeric nanoparticles improved its pharmacokinetics and enabled it to cross the blood-brain barrier, delivering the compound to target tissues in the brain. escholarship.orgnih.gov This highlights the convergence of medicinal chemistry, polymer science, and nanotechnology in optimizing the therapeutic potential of such compounds.

Q & A

Q. What are the established synthesis methods for (S)-Ibuprofenamide, and how do they ensure enantiomeric purity?

this compound is synthesized via catalytic hydration of 2-(4-isobutylphenyl)propionitrile in aqueous media using transition metal catalysts (e.g., palladium or nickel) under controlled pH and temperature conditions . Enantiomeric purity is achieved through chiral resolution techniques, such as crystallization with resolving agents or asymmetric catalysis. High-performance liquid chromatography (HPLC) with chiral stationary phases is typically employed to validate stereochemical integrity, with retention times and optical rotation comparisons against reference standards .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation, particularly - and -NMR to resolve the amide proton and stereogenic center .

- Chiral HPLC : To quantify enantiomeric excess (≥99% for pharmacological studies) using columns like Chiralpak IA or IB .

- Differential Scanning Calorimetry (DSC) : To assess thermal stability and polymorphic forms .

- Mass Spectrometry (MS) : For molecular weight confirmation and impurity profiling .

Q. How does the stereochemistry of this compound influence its pharmacological activity compared to the (R)-enantiomer?

The (S)-enantiomer exhibits higher binding affinity to cyclooxygenase (COX) enzymes due to its spatial alignment with active-site residues, as demonstrated in molecular docking studies. In contrast, the (R)-enantiomer shows negligible anti-inflammatory activity but may contribute to off-target effects, necessitating rigorous enantiomeric separation in preclinical studies .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

Standard assays include:

- COX-1/COX-2 inhibition assays : Using enzyme-linked immunosorbent assays (ELISA) or fluorometric kits to measure IC values .

- Cytotoxicity screening : MTT or resazurin assays in cell lines (e.g., RAW 264.7 macrophages) to assess therapeutic index .

- Plasma protein binding studies : Equilibrium dialysis or ultrafiltration to predict pharmacokinetic behavior .

Q. How should researchers design dose-response studies for this compound in animal models?

Follow OECD Guideline 423 for acute toxicity, using at least three dose levels (low, medium, high) spaced logarithmically. Include a vehicle control group and monitor biomarkers (e.g., prostaglandin E2 levels) at multiple timepoints. Statistical power analysis should determine sample size (minimum n=6 per group) to ensure significance (α=0.05, β=0.2) .

Advanced Research Questions

Q. How can kinetic modeling optimize the synthesis of this compound under green chemistry principles?

Apply the Michaelis-Menten framework to phase-transfer catalysis (PTC) systems, varying parameters like catalyst loading (0.5–2.0 mol%), solvent polarity, and agitation rate. Kinetic data (e.g., turnover frequency, activation energy) should be fitted to Arrhenius equations to identify rate-limiting steps. Solvent-free or aqueous-phase systems reduce environmental impact, as demonstrated in comparable amidation reactions .

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across species?

Discrepancies often arise from interspecies metabolic differences (e.g., cytochrome P450 isoforms). Conduct cross-species comparative studies with physiologically based pharmacokinetic (PBPK) modeling to extrapolate human parameters. Validate using in vitro-in vivo correlation (IVIVC) with hepatocyte or microsomal assays .

Q. How can computational methods predict this compound’s off-target interactions?

Use molecular dynamics (MD) simulations and pharmacophore modeling against databases like ChEMBL or PubChem. Apply machine learning (e.g., random forest classifiers) trained on ADMET datasets to flag potential interactions with cardiac ion channels or renal transporters .

Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in this compound studies?

Employ mixed-effects models or Bayesian hierarchical regression to handle heteroscedasticity. For EC estimation, use four-parameter logistic (4PL) curves with bootstrapped confidence intervals. Report Akaike Information Criterion (AIC) values to compare model fits .

Q. How can researchers balance open-data sharing with privacy in clinical trials involving this compound?

Implement GDPR-compliant de-identification protocols:

- Pseudonymization : Replace identifiers with codes stored separately.

- Data minimization : Share only aggregated pharmacokinetic parameters, not raw patient-level data.

- Controlled access : Use platforms like Zenodo or EudraCT with role-based permissions.

Include explicit consent clauses for data reuse in ethics approvals .

Methodological Notes

- Data Contradictions : When conflicting results arise, perform sensitivity analyses or meta-regression to identify confounding variables (e.g., assay temperature, solvent purity) .

- Statistical Reporting : Always specify p-values, confidence intervals, and effect sizes. Avoid "trend toward significance" without statistical backing .

- Ethical Compliance : For in vivo work, adhere to ARRIVE 2.0 guidelines, including randomization, blinding, and sample-size justification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.